molecular formula C11H11F3O2 B12559608 3-Ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one CAS No. 147729-84-8

3-Ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one

Cat. No.: B12559608
CAS No.: 147729-84-8
M. Wt: 232.20 g/mol
InChI Key: QQTRVSVBLRFHSB-UHFFFAOYSA-N
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Description

3-Ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one is an organic compound with the molecular formula C11H11F3O2 It is a trifluoromethyl ketone, characterized by the presence of an ethoxy group and a phenyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one typically involves the reaction of 1,1,1-trifluoro-3-phenyl-2-propanone with ethyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the ethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of trifluoromethyl carboxylic acids.

    Reduction: Formation of trifluoromethyl alcohols.

    Substitution: Formation of various substituted trifluoromethyl derivatives.

Scientific Research Applications

3-Ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property is crucial for its potential neuroprotective effects, where it may inhibit apoptosis by modulating specific signaling pathways in neurons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one is unique due to the presence of both an ethoxy group and a phenyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential neuroprotective effects make it a valuable compound in research and industry.

Properties

CAS No.

147729-84-8

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

3-ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one

InChI

InChI=1S/C11H11F3O2/c1-2-16-9(10(15)11(12,13)14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

QQTRVSVBLRFHSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)C(=O)C(F)(F)F

Origin of Product

United States

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